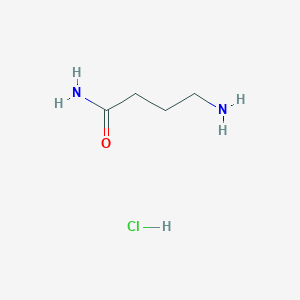

4-Aminobutanamide hydrochloride

Description

Properties

IUPAC Name |

4-aminobutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c5-3-1-2-4(6)7;/h1-3,5H2,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEPJLNIXKEKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156451 | |

| Record name | 4-Aminobutyramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-62-4 | |

| Record name | Butanamide, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutyramide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutyramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutyramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminobutanamide hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBB62LLN98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminobutanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 4-Aminobutanamide hydrochloride (CAS RN: 13031-62-4), a compound of interest in the fields of neuroscience and pharmacology. This document details its physicochemical characteristics, provides standardized experimental protocols for their determination, and discusses its biological significance as a GABA receptor agonist.

Core Properties and Data

This compound, also known as gabamide hydrochloride, is the hydrochloride salt of the amide of gamma-aminobutyric acid (GABA). Its structure is closely related to GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, suggesting its potential for interaction with GABAergic systems.

Physicochemical Properties

A summary of the key quantitative data for this compound and its free base, 4-Aminobutanamide, is presented below for easy reference and comparison.

| Property | This compound | 4-Aminobutanamide (Free Base) |

| CAS Registry Number | 13031-62-4 | 3251-08-9 |

| Molecular Formula | C₄H₁₁ClN₂O | C₄H₁₀N₂O |

| Molecular Weight | 138.60 g/mol | 102.14 g/mol [1][2] |

| Melting Point | 126-129 °C | 144 °C |

| Water Solubility | Highly soluble | Highly soluble[3] |

| pKa (of protonated amine) | Not experimentally determined, but expected to be in the range of primary alkyl amines (~10-11) | 16.48 ± 0.40 (for the amide proton, a computed value)[1] |

| Hydrogen Bond Donors | 3 | 2[1] |

| Hydrogen Bond Acceptors | 2 | 2[1] |

| Rotatable Bond Count | 3 | 3[1] |

Biological Activity and Signaling Pathway

4-Aminobutanamide, known as gabamide, is a GABA analogue and a known GABA receptor agonist.[4] It is an active metabolite of the anticonvulsant drug progabide. While gabamide itself does not readily cross the blood-brain barrier, its activity at GABA receptors makes it a valuable tool for studying the peripheral GABAergic system and a reference compound in the development of centrally-acting GABAergic drugs.[4]

As a GABA agonist, 4-aminobutanamide mimics the action of GABA, binding to and activating GABA receptors. The primary therapeutic and physiological effects of GABA are mediated through the GABA-A and GABA-B receptors. The GABA-A receptor is an ionotropic receptor that, upon activation, opens an intrinsic chloride channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission.

GABAergic Synaptic Transmission

The following diagram illustrates the key events at a GABAergic synapse and the putative site of action for a GABA agonist like 4-aminobutanamide.

Caption: GABAergic synapse and the action of a GABA agonist.

Experimental Protocols

Detailed methodologies for the determination of the core physicochemical properties of this compound are provided below. These protocols are designed to be broadly applicable for a crystalline, water-soluble amine salt.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered using a mortar and pestle.[1]

-

Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[1][4]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Measurement:

-

A rapid heating rate (10-20 °C/min) is used for a preliminary determination to identify an approximate melting range.[5]

-

A second, fresh sample is then heated rapidly to a temperature approximately 15-20 °C below the estimated melting point.[5]

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.[4]

-

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

The following workflow illustrates the decision-making process for accurate melting point determination.

Caption: Workflow for melting point determination.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Methodology:

-

System Preparation: An excess amount of this compound is added to a known volume of distilled or deionized water in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The suspension is allowed to stand to permit the settling of excess solid. An aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. The sample is then filtered (e.g., using a 0.45 µm syringe filter) or centrifuged to remove any remaining undissolved solid.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectroscopic method.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or g/100 mL) at the specified temperature.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the protonated amino group of this compound.

Methodology:

-

Sample Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). The ionic strength of the solution should be kept constant by adding a background electrolyte like KCl (e.g., 0.15 M).[6]

-

Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[6][7]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium at each step.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized. Alternatively, the pKa can be calculated from the inflection point of the first derivative of the titration curve.[2][6] The experiment should be performed in triplicate to ensure reproducibility.[6]

References

- 1. GABAA receptor agonist - Wikipedia [en.wikipedia.org]

- 2. 4-Aminobutanamide | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Gabamide - Wikipedia [en.wikipedia.org]

- 5. GABAmimetic agents display anxiolytic-like effects in the social interaction and elevated plus maze procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-aminobutanamide - Opulent Pharma [opulentpharma.com]

An In-depth Technical Guide to 4-Aminobutanamide Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 4-Aminobutanamide Hydrochloride, a derivative of the neurotransmitter γ-aminobutyric acid (GABA). This document details its chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it outlines a detailed, plausible experimental protocol for its synthesis and proposes standardized workflows for its analysis. The guide is intended to be a foundational resource for professionals engaged in chemical research and drug development.

Introduction

4-Aminobutanamide, also known as gabamide, is the amide derivative of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[1][2] The hydrochloride salt, this compound, is a more stable, crystalline form of the compound, making it suitable for laboratory research and handling. Its structural similarity to GABA suggests potential applications in neuroscience and pharmacology as a research chemical to probe GABAergic systems. This document serves as a technical resource, consolidating key data and methodologies relevant to its study.

Chemical Structure and Physicochemical Properties

The chemical identity and physical characteristics of this compound are fundamental to its application in experimental settings.

Chemical Identifiers

A consistent and accurate identification of a chemical compound is crucial for research and regulatory purposes. The following table summarizes the key identifiers for 4-Aminobutanamide and its hydrochloride salt.

| Identifier | Value | Reference |

| IUPAC Name | 4-aminobutanamide;hydrochloride | [1] |

| Synonyms | 4-Aminobutyramide hydrochloride, Gabamide hydrochloride | [3] |

| CAS Number | 13031-62-4 | [3] |

| Molecular Formula | C₄H₁₁ClN₂O (or C₄H₁₀N₂O·HCl) | [3] |

| Molecular Weight | 138.60 g/mol | |

| InChI | InChI=1S/C4H10N2O.ClH/c5-3-1-2-4(6)7/h1-3,5H2,(H2,6,7);1H | [1] |

| InChIKey | MVEPJLNIXKEKMI-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C(CC(=O)N)CN.Cl | [3] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in biological and chemical systems.

| Property | Value | Reference |

| Physical State | Solid (predicted) | |

| Solubility | Soluble in water (predicted) | |

| Stability | Stable under normal conditions.[4] | [4] |

| Incompatibilities | Strong oxidizing agents.[4] | [4] |

| Polar Surface Area | 63.32 Ų (for free base) | [1] |

| Hydrogen Bond Donors | 3 (for free base) | [1] |

| Hydrogen Bond Acceptors | 2 (for free base) | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While comprehensive experimental spectra for this compound are not widely published, the expected data based on its structure are summarized below.

| Spectroscopic Method | Expected Observations |

| ¹H NMR | δ (ppm) in D₂O: ~3.1 (t, 2H, -CH₂-NH₃⁺), ~2.4 (t, 2H, -CH₂-C=O), ~1.9 (quintet, 2H, -CH₂-CH₂-CH₂-). Chemical shifts are predicted based on similar structures. |

| ¹³C NMR | δ (ppm) in D₂O: ~180 (-C=O), ~40 (-CH₂-NH₃⁺), ~35 (-CH₂-C=O), ~25 (-CH₂-CH₂-CH₂-). Chemical shifts are predicted based on similar structures. |

| FT-IR | ν (cm⁻¹): ~3400-3200 (N-H stretch, amide), ~3000 (N-H stretch, ammonium), ~2950 (C-H stretch), ~1650 (C=O stretch, amide I), ~1600 (N-H bend, amide II). |

| Mass Spectrometry (ESI+) | m/z: 103.08 [M+H]⁺, corresponding to the protonated free base (C₄H₁₁N₂O⁺). Fragmentation would likely involve the loss of NH₃. |

Experimental Protocols

Synthesis of this compound

A plausible and robust method for the synthesis of this compound proceeds via the N-protection of GABA, followed by amidation and subsequent deprotection.

Overall Reaction: GABA → N-Boc-GABA → N-Boc-4-aminobutanamide → this compound

Materials:

-

γ-Aminobutyric acid (GABA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Ethyl chloroformate

-

N-Methylmorpholine (NMM)

-

Ammonia (aqueous solution, ~28%)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

N-Protection of GABA:

-

Dissolve GABA (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M NaOH solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product, N-Boc-GABA, with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the protected acid.

-

-

Amidation:

-

Dissolve N-Boc-GABA (1 equivalent) in anhydrous THF and cool to -15 °C.

-

Add N-Methylmorpholine (NMM, 1 equivalent) followed by the dropwise addition of ethyl chloroformate (1 equivalent).

-

Stir the resulting mixed anhydride solution for 30 minutes at -15 °C.

-

Add concentrated aqueous ammonia (5 equivalents) dropwise, ensuring the temperature remains below 0 °C.

-

Stir the reaction mixture for 2-3 hours, allowing it to warm to room temperature.

-

Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent to yield crude N-Boc-4-aminobutanamide.

-

-

Deprotection and Salt Formation:

-

Dissolve the crude N-Boc-4-aminobutanamide in a minimal amount of ethyl acetate or methanol.

-

Cool the solution to 0 °C.

-

Add a solution of HCl in diethyl ether or dioxane (2-3 equivalents) dropwise.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

The product, this compound, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Analytical Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

Visualizations: Workflows and Relationships

Diagrams created using the Graphviz DOT language provide clear visual representations of key processes and concepts.

Caption: Structural relationship between GABA and its amide derivatives.

References

4-Aminobutanamide hydrochloride molecular weight

An In-depth Technical Guide to 4-Aminobutanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a compound of interest in various research and development domains. This document details its fundamental physicochemical properties, including its molecular weight, and outlines relevant experimental contexts.

Physicochemical Properties

This compound, also known as gabamide hydrochloride, is the hydrochloride salt of 4-aminobutanamide. It is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). For clarity, its properties are presented alongside its common isomer, (S)-2-Aminobutanamide hydrochloride.

| Property | This compound | (S)-2-Aminobutanamide Hydrochloride |

| Synonyms | 4-Aminobutyramide hydrochloride, Gabamide hydrochloride | (S)-(+)-2-Aminobutanamide hydrochloride, L-2-Aminobutanamide hydrochloride |

| CAS Number | 13031-62-4 | 7682-20-4[1][2][3] |

| Molecular Formula | C4H11ClN2O (or C4H10N2O.HCl) | C4H11ClN2O[1][2] |

| Molecular Weight | 138.60 g/mol | 138.59 g/mol [1][2] |

| IUPAC Name | 4-aminobutanamide;hydrochloride | (2S)-2-aminobutanamide;hydrochloride[1] |

The molecular weight of the free base, 4-Aminobutanamide (C4H10N2O), is 102.14 g/mol .[4] The addition of hydrochloric acid (HCl) results in the formation of the hydrochloride salt with a combined molecular weight of approximately 138.60 g/mol .

Logical Relationship of Compound Forms

The relationship between the free base form and its hydrochloride salt is a fundamental acid-base reaction. This is a critical concept for understanding its solubility, stability, and handling in experimental settings.

Caption: Figure 1: Acid-base reaction forming the hydrochloride salt.

Experimental Workflow: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A typical experimental workflow is outlined below. This process ensures the quality and consistency of the compound for use in sensitive research applications.

References

- 1. (2S)-2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 11961924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-Aminobutanamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 7682-20-4|H-Abu-NH2 HCl|BLD Pharm [bldpharm.com]

- 4. 4-Aminobutanamide | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]

Part 1: (S)-2-Aminobutanamide Hydrochloride

An In-depth Technical Guide to Aminobutanamide Derivatives for Researchers and Drug Development Professionals

This technical guide addresses the chemical identity, properties, and applications of aminobutanamide compounds, with a focus on isomers relevant to pharmaceutical research and development. The term "4-Aminobutanamide hydrochloride" can be ambiguous. Therefore, this document elucidates the properties of both 4-Aminobutanamide (Gabamide) and the pharmaceutically significant chiral intermediate, (S)-2-Aminobutanamide hydrochloride.

(S)-2-Aminobutanamide hydrochloride is a critical chiral intermediate, primarily utilized in the synthesis of the anti-epileptic drug Levetiracetam.[1][2] Its enantiomeric purity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).

Quantitative Data

The physical and chemical properties of (S)-2-Aminobutanamide hydrochloride are summarized in the table below.

| Property | Value | References |

| CAS Number | 7682-20-4 | [1][3] |

| Molecular Formula | C₄H₁₁ClN₂O | [4] |

| Molecular Weight | 138.60 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 259-263 °C | |

| Optical Activity | [α]22/D +24° (c = 1 in H₂O) | [6] |

| Solubility | Soluble in water | [5] |

| Storage | Room temperature, away from light | [7] |

Experimental Protocols

1. Synthesis of (S)-2-Aminobutanamide Hydrochloride from Methyl 2-Bromobutyrate

This protocol describes a common method for synthesizing racemic 2-aminobutanamide followed by chiral resolution.[2][8]

-

Step 1: Ammoniation to form DL-2-Aminobutanamide

-

A solution of 25% ammonia in methanol is cooled to below 10°C in a reaction vessel.

-

Methyl 2-bromobutyrate is added dropwise over 2-3 hours while maintaining the temperature.

-

The sealed reactor is stirred at 20°C for 38-42 hours until the starting material is consumed (monitored by sampling).

-

The solvent is removed by evaporation under reduced pressure to yield a white solid.

-

Anhydrous isopropanol is added, and the mixture is refluxed for 2 hours, then cooled to 10°C and filtered to remove ammonium bromide.

-

The filtrate is concentrated to yield crude DL-2-aminobutanamide as an oil.[8]

-

-

Step 2: Chiral Resolution with L-Tartaric Acid

-

The crude DL-2-aminobutanamide oil is dissolved in methanol.

-

L-tartaric acid is slowly added to the solution, with the molar ratio of aminobutanamide to tartaric acid being approximately 15:8 to 16:8.

-

The mixture is cooled to room temperature, allowing for the precipitation of the crude diastereomeric salt.

-

The solid is collected by filtration.[8]

-

-

Step 3: Liberation and Salification to (S)-2-Aminobutanamide Hydrochloride

-

The filtered crude salt is suspended in methanol.

-

Dry hydrogen chloride gas is bubbled through the suspension with stirring until the pH reaches 1-2.

-

The mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The solid is washed with a small amount of cold methanol and dried to yield (S)-2-Aminobutanamide hydrochloride.[8]

-

2. Synthesis of Levetiracetam

(S)-2-Aminobutanamide hydrochloride is the key starting material for the synthesis of Levetiracetam.[9]

-

Step 1: N-Acylation

-

(S)-2-Aminobutanamide hydrochloride (1.0 eq) is suspended in an anhydrous aprotic solvent such as acetone or acetonitrile.

-

A base, typically triethylamine or potassium carbonate, is added to neutralize the hydrochloride.

-

The mixture is cooled to 0-5°C.

-

4-chlorobutyryl chloride (1.0-1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.[9]

-

-

Step 2: Cyclization

-

The resulting N-acylated intermediate is treated with a base, such as potassium hydroxide, in a solvent like dichloromethane to induce intramolecular cyclization, forming the pyrrolidinone ring of Levetiracetam.[9]

-

3. Analytical Protocol: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess of (S)-2-aminobutanamide is critical. A reverse-phase chiral HPLC method has been developed for this purpose.[10][11]

-

Chromatographic Conditions:

-

Sample Preparation:

-

Prepare a sample solution of 2 mg/mL in the mobile phase.[11]

-

-

Procedure:

-

Equilibrate the column with the mobile phase.

-

Inject the sample solution.

-

Monitor the chromatogram for the separation of the (S) and (R) enantiomers.

-

The method is validated for precision, accuracy, and robustness, with a limit of detection of 0.0002 mg/mL and a limit of quantification of 0.0005 mg/mL for the (R)-isomer.[10]

-

Visualizations

Caption: Synthesis pathway of Levetiracetam.

Caption: Experimental workflow for chiral HPLC analysis.

Part 2: 4-Aminobutanamide (Gabamide)

4-Aminobutanamide, also known as Gabamide, is a derivative of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[12] While not as prominent in current drug manufacturing as its 2-amino isomer, its structural relationship to GABA makes it a compound of interest for neuroscience research.

Quantitative Data

The key properties of 4-Aminobutanamide are presented below.

| Property | Value | References |

| CAS Number | 3251-08-9 | [13] |

| Molecular Formula | C₄H₁₀N₂O | [13][14] |

| Molecular Weight | 102.14 g/mol | [13][14] |

| Synonyms | Gabamide, 4-Aminobutyramide, gamma-Aminobutyric acid amide | [13][15] |

| Solubility | Highly soluble in water and polar solvents; less soluble in non-polar organic solvents. | [12] |

Biological Relevance

4-Aminobutanamide is structurally analogous to GABA, featuring an amide group in place of GABA's carboxylic acid. This modification can alter its pharmacokinetic and pharmacodynamic properties, such as its ability to cross the blood-brain barrier and its affinity for GABA receptors. Its potential as a GABA pro-drug or a modulator of the GABAergic system is an area of research interest for its possible neuroprotective effects.[12]

Visualization

Caption: Logical relationship of 4-Aminobutanamide to GABA.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. (2S)-2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 11961924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. (S)-(+)-2-Aminobutanamide hydrochloride 97 7682-20-4 [sigmaaldrich.com]

- 7. watson-int.com [watson-int.com]

- 8. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. 4-Aminobutanamide | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. GSRS [precision.fda.gov]

In-Depth Technical Guide: 4-Aminobutanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutanamide hydrochloride, a compound of significant interest in neuroscience and pharmacology, is the hydrochloride salt of 4-aminobutanamide. It is also widely known by several synonyms, which are crucial for comprehensive literature and database searches. This technical guide provides a detailed overview of its chemical properties, biological role, and relevant experimental protocols.

Synonyms and Nomenclature

A clear understanding of the various names for this compound is essential for researchers. The compound is frequently referred to in scientific literature and chemical databases under the following names:

-

4-Aminobutyramide hydrochloride

-

Gabamide hydrochloride[1]

-

gamma-Aminobutyramide hydrochloride

-

4-ABAD hydrochloride

-

Butanamide, 4-amino-, hydrochloride (1:1)[2]

-

4-Aminobutanamide monohydrochloride[1]

-

GABA amide hydrochloride

It is identified by the CAS Number: 13031-62-4 .[3]

Physicochemical Properties

This section summarizes the key physicochemical properties of 4-Aminobutanamide and its hydrochloride salt. This data is critical for experimental design, including solvent selection and dosage calculations.

| Property | Value | Reference |

| Molecular Formula | C4H11ClN2O | [4] |

| Molecular Weight | 138.59 g/mol | [4] |

| Parent Compound Molecular Formula | C4H10N2O | [5] |

| Parent Compound Molecular Weight | 102.14 g/mol | [5] |

| CAS Number | 13031-62-4 | [3] |

| Parent Compound CAS Number | 3251-08-9 | [5] |

| Canonical SMILES | C(CC(=O)N)CN.Cl | [2] |

| InChIKey | MVEPJLNIXKEKMI-UHFFFAOYSA-N | [2] |

Biological Activity and Mechanism of Action

4-Aminobutanamide, also known as Gabamide, is recognized as a GABA receptor agonist. It is an analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. A crucial characteristic of Gabamide is that, similar to GABA, it does not readily cross the blood-brain barrier.

Gabamide is also known to be an active metabolite of the anticonvulsant drug progabide. Progabide, a GABA receptor agonist, can cross the blood-brain barrier and is then metabolized in the brain to GABA and Gabamide.

GABAergic Signaling Pathway

As a GABA receptor agonist, this compound directly interacts with and activates GABA receptors, primarily the GABA-A receptor, a ligand-gated ion channel. The activation of the GABA-A receptor leads to an influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Experimental Protocols

The following sections detail key experimental protocols relevant to the study of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound was not prominently available in the reviewed literature, a general approach can be inferred from standard organic chemistry principles. A plausible synthetic route would involve the amidation of a protected 4-aminobutyric acid derivative, followed by deprotection and salt formation with hydrochloric acid. Researchers should consult specialized chemical synthesis literature for detailed procedures.

GABA-A Receptor Binding Assay

This protocol is essential for determining the binding affinity of this compound to the GABA-A receptor.

Objective: To quantify the binding of a radiolabeled ligand to the GABA-A receptor in the presence and absence of this compound to determine its inhibitory constant (Ki).

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., Tris-HCl)

-

Radioligand (e.g., [3H]muscimol or [3H]GABA)

-

This compound

-

Scintillation fluid

-

Centrifuge

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of the radioligand.

-

Varying concentrations of this compound (for competition curve).

-

A high concentration of unlabeled GABA for determination of non-specific binding.

-

Control tubes with only the radioligand and membranes for total binding.

-

-

Add the prepared membrane suspension to each tube.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Data Presentation

Example Table for Reporting Binding Affinity Data:

| Compound | Radioligand | Receptor Subtype | IC50 (nM) | Ki (nM) |

| 4-Aminobutanamide HCl | [3H]muscimol | GABA-A (rat brain) | To be determined | To be determined |

| GABA (control) | [3H]muscimol | GABA-A (rat brain) | Value from literature | Value from literature |

Conclusion

This compound is a valuable research compound for investigating the GABAergic system. Its role as a GABA receptor agonist and its metabolic relationship with the anticonvulsant progabide make it a subject of continued interest. This technical guide provides a foundational understanding of its properties and the experimental approaches necessary for its further characterization. The lack of publicly available quantitative binding data highlights an opportunity for novel research in this area.

References

- 1. 4-Aminobenzamidine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 13031-62-4|this compound|BLD Pharm [bldpharm.com]

- 4. (2S)-2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 11961924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminobutanamide | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Aminobutanamide Hydrochloride

Disclaimer: Scientific literature specifically detailing the properties and biological activities of 4-Aminobutanamide hydrochloride is limited. This guide provides a comprehensive overview of the parent compound, 4-Aminobutanamide, also known as Gabamide or γ-aminobutyric acid amide, and discusses its potential properties and mechanisms of action based on its structural relationship to gamma-aminobutyric acid (GABA). The information presented herein is intended for research and development purposes.

Introduction

4-Aminobutanamide is a derivative of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1] Its structural similarity to GABA suggests that it may act as a GABA analog, potentially modulating GABAergic neurotransmission.[1][2] Such compounds are of significant interest to researchers in neuroscience and drug development for their potential therapeutic applications in neurological and psychiatric disorders. This document provides a technical review of the available information on 4-Aminobutanamide, with a focus on its chemical properties, potential biological activities, and relevant experimental methodologies.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 4-Aminobutanamide

| Property | Value | Source |

| Molecular Formula | C4H10N2O | PubChem[3] |

| Molecular Weight | 102.14 g/mol | PubChem[3] |

| IUPAC Name | 4-aminobutanamide | PubChem[3] |

| CAS Number | 3251-08-9 | PubChem[3] |

| SMILES | C(CC(=O)N)CN | PubChem[3] |

| InChI | InChI=1S/C4H10N2O/c5-3-1-2-4(6)7/h1-3,5H2,(H2,6,7) | PubChem[3] |

| Solubility | Highly soluble in water. Less soluble in non-polar organic solvents. | Solubility of Things[1] |

| logP (calculated) | -1.5 | PubChem[3] |

Synthesis

Detailed, peer-reviewed synthesis protocols specifically for this compound are not widely published. However, general synthetic routes for similar small amide-containing molecules often involve the amidation of the corresponding carboxylic acid or ester. A plausible, though uncited, synthetic approach could involve the following conceptual steps:

-

Protection of the amino group of 4-aminobutanoic acid (GABA).

-

Activation of the carboxylic acid group , for instance, by conversion to an acid chloride or ester.

-

Amination of the activated carboxyl group with ammonia.

-

Deprotection of the amino group.

-

Formation of the hydrochloride salt by treatment with hydrochloric acid.

Researchers would need to develop and optimize a specific synthetic protocol based on established organic chemistry principles.

Biological Activity and Potential Mechanism of Action

As a derivative of GABA, 4-Aminobutanamide is hypothesized to interact with the GABAergic system.[1] GABA analogs can exert their effects through various mechanisms, including:[2]

-

Direct agonism at GABA receptors (GABA-A and GABA-B).

-

Inhibition of GABA reuptake by blocking GABA transporters (GATs).

-

Inhibition of GABA degradation by targeting enzymes like GABA transaminase (GABA-T).

The primary role of GABA is to inhibit nerve transmission in the brain, and compounds that enhance GABAergic signaling can have sedative, anxiolytic, and anticonvulsant effects.[1][2] The potential neuroprotective effects of 4-Aminobutanamide are an area of interest for researchers.[1]

The GABAergic signaling pathway is a critical component of neuronal communication. Activation of GABA receptors leads to a decrease in neuronal excitability. The following diagram illustrates a generalized GABAergic signaling pathway.

Quantitative Data

There is a notable absence of published quantitative data on the efficacy, toxicity, and pharmacokinetics of this compound. For researchers investigating this compound, the following tables provide a template for summarizing key experimental findings.

Table 2: Template for In Vitro Efficacy Data

| Assay Type | Target | Metric (e.g., IC50, EC50) | Result (µM) |

| Receptor Binding | GABA-A Receptor | Ki | Data not available |

| Receptor Binding | GABA-B Receptor | Ki | Data not available |

| Enzyme Inhibition | GABA Transaminase | IC50 | Data not available |

| Neuroprotection | Oxidative Stress Model | EC50 | Data not available |

Table 3: Template for In Vivo Pharmacokinetic Data

| Parameter | Route of Administration | Dose (mg/kg) | Value |

| Bioavailability (%) | Oral | Data not available | Data not available |

| Cmax (ng/mL) | Intravenous | Data not available | Data not available |

| Tmax (h) | Oral | Data not available | Data not available |

| Half-life (h) | Intravenous | Data not available | Data not available |

Table 4: Template for Acute Toxicity Data

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Oral | Data not available |

| Rat | Intraperitoneal | Data not available |

Experimental Protocols

Due to the lack of specific published studies on this compound, a detailed, cited experimental protocol cannot be provided. However, a representative workflow for assessing the neuroprotective effects of a novel GABA analog is presented below. This serves as a methodological template for researchers.

Objective: To determine if this compound can protect cultured neurons from cell death induced by hydrogen peroxide (H₂O₂), a model of oxidative stress.

Materials:

-

Primary cortical neurons (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

This compound (test compound)

-

Hydrogen peroxide (H₂O₂)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Live/Dead cell viability assay kit (e.g., Calcein-AM/Ethidium homodimer-1)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation.

-

Compound Treatment: Prepare a stock solution of this compound in sterile water. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Pre-treat the neurons with the test compound for 2 hours.

-

Induction of Oxidative Stress: Following pre-treatment, expose the neurons to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours. Include control groups: untreated cells, cells treated with vehicle only, and cells treated with H₂O₂ only.

-

Assessment of Cell Viability:

-

LDH Assay: After the 24-hour incubation, collect the culture supernatant to measure the release of LDH, an indicator of cell lysis. Follow the manufacturer's protocol for the LDH assay.

-

Live/Dead Staining: Wash the cells with PBS and incubate with Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red).

-

-

Data Analysis:

-

Quantify the LDH release and express it as a percentage of the positive control (H₂O₂ only).

-

Capture images of the Live/Dead stained cells using a fluorescence microscope and quantify the percentage of viable cells.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if the test compound provides significant protection against H₂O₂-induced cell death.

-

Conclusion

This compound is a compound of interest due to its structural similarity to the inhibitory neurotransmitter GABA. While there is a significant gap in the scientific literature regarding its specific properties and biological activities, its potential as a GABA analog warrants further investigation. Researchers in the fields of medicinal chemistry, pharmacology, and neuroscience may find this compound to be a valuable tool for exploring the modulation of the GABAergic system. The templates and hypothetical protocols provided in this guide are intended to serve as a framework for future research into the efficacy, mechanism of action, and safety profile of this compound. Rigorous experimental validation is necessary to elucidate its therapeutic potential.

References

In-Depth Technical Guide on the Biological Relevance of 4-Aminobutanamide Hydrochloride and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known properties and biological significance of 4-Aminobutanamide hydrochloride and its structural isomer, (S)-2-Aminobutanamide hydrochloride. While direct biological activity data for this compound is limited in publicly available literature, its structural similarity to the neurotransmitter GABA suggests potential for further investigation. In contrast, its isomer, (S)-2-Aminobutanamide hydrochloride, is a well-established and critical chiral intermediate in the synthesis of the widely used antiepileptic drug, Levetiracetam. This document details the physicochemical properties of this compound, the synthetic pathway from (S)-2-Aminobutanamide hydrochloride to Levetiracetam, and the well-characterized biological activity and mechanism of action of Levetiracetam.

This compound: Physicochemical Properties and Limited Biological Data

This compound, also known as Gabamide hydrochloride, is the hydrochloride salt of 4-aminobutanamide.[1] While it is structurally an amide derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, there is a notable scarcity of published research detailing its specific biological activities.[2][3][4] Its primary characterization in scientific literature is centered on its chemical and physical properties.

Table 1: Physicochemical Properties of 4-Aminobutanamide

| Property | Value | Source |

| Molecular Formula | C4H10N2O | PubChem[1] |

| Molecular Weight | 102.14 g/mol | PubChem[1] |

| IUPAC Name | 4-aminobutanamide | PubChem[1] |

| CAS Number | 3251-08-9 | PubChem[1] |

| Synonyms | Gabamide, 4-ABAD | PubChem[1] |

This data is for the free base form.

Given the limited direct data, the biological relevance of this compound remains an area open for further exploration. Its structural relationship to GABA may suggest potential interactions with GABAergic systems, but this has not been substantiated in the available literature.

(S)-2-Aminobutanamide Hydrochloride: A Key Intermediate in Levetiracetam Synthesis

In contrast to its 4-amino isomer, (S)-2-Aminobutanamide hydrochloride is a compound of significant interest in pharmaceutical development. It serves as a crucial chiral building block for the synthesis of Levetiracetam, a second-generation antiepileptic drug.[5][6] The stereochemistry of this intermediate is critical for the pharmacological activity of the final drug product.

Experimental Protocol: Synthesis of Levetiracetam

The synthesis of Levetiracetam from (S)-2-Aminobutanamide hydrochloride is a well-established industrial process. The following is a generalized protocol based on common synthetic routes.[7]

Objective: To synthesize (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide and subsequently cyclize it to form Levetiracetam.

Materials:

-

(S)-2-Aminobutanamide Hydrochloride

-

4-Chlorobutyryl chloride

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable solvent)

-

Potassium hydroxide (or another suitable base for cyclization)

-

Methylene chloride (or another suitable solvent for cyclization)

Procedure:

-

Acylation:

-

Dissolve (S)-2-Aminobutanamide hydrochloride in acetonitrile.

-

Add potassium carbonate to the mixture to act as a base.

-

Slowly add 4-chlorobutyryl chloride to the reaction mixture, maintaining a controlled temperature.

-

Stir the reaction until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the intermediate, (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide, is isolated.

-

-

Cyclization:

-

Dissolve the isolated intermediate in methylene chloride.

-

Add potassium hydroxide to the solution to induce intramolecular cyclization.

-

Stir the reaction at a suitable temperature until the formation of Levetiracetam is complete.

-

The crude Levetiracetam is then purified through appropriate methods such as recrystallization or chromatography.

-

Visualization of Levetiracetam Synthesis Workflow

References

- 1. 4-Aminobutanamide | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GABA - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2-Aminobutanamide Hydrochloride [benchchem.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

Navigating the Isomers: A Technical Guide to Aminobutanamide Hydrochloride

An important clarification regarding the subject of this guide: The query for "4-Aminobutanamide hydrochloride" leads to a compound that, while structurally related to the neurotransmitter GABA, is the subject of limited publicly available research. In contrast, the isomeric compound, (S)-2-Aminobutanamide hydrochloride , is a well-documented and commercially significant molecule, primarily known as a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam. Given the request for an in-depth technical guide with detailed experimental protocols, this document will focus on the extensively studied (S)-2-Aminobutanamide hydrochloride , while also presenting the available data for its 4-amino counterpart.

Introduction to this compound

4-Aminobutanamide, also known as Gabamide or γ-aminobutyric acid amide, is a derivative of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[1] Its structure features an amine group at the terminus of the carbon chain, making it a structural analog of GABA. While its biological significance is noted for its potential neuroprotective effects due to its relationship with GABA, detailed experimental studies and extensive applications are not widely reported in scientific literature.[1]

Physicochemical Properties of 4-Aminobutanamide

The basic physicochemical properties of 4-Aminobutanamide have been computed and are available in public databases.

| Property | Value | Source |

| Molecular Formula | C4H10N2O | [2][3] |

| Molecular Weight | 102.14 g/mol | [2][3] |

| IUPAC Name | 4-aminobutanamide | [2] |

| CAS Number | 3251-08-9 | [2] |

| XLogP3-AA | -1.5 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 102.079312947 Da | [2] |

| Topological Polar Surface Area | 69.1 Ų | [2] |

| Solubility | Highly soluble in water; less soluble in non-polar organic solvents. | [1] |

In-Depth Technical Guide: (S)-2-Aminobutanamide Hydrochloride

(S)-2-Aminobutanamide hydrochloride is a chiral molecule of significant interest in the pharmaceutical industry. Its enantiomeric purity is critical for its primary application as a building block for Levetiracetam.

Discovery and History

The development and industrial synthesis of (S)-2-Aminobutanamide hydrochloride are intrinsically linked to the synthesis of Levetiracetam. Various synthetic routes have been explored and patented, focusing on achieving high enantiomeric purity and yield. These methods often involve the resolution of a racemic mixture of 2-aminobutanamide or stereoselective synthesis from a chiral precursor like L-2-aminobutyric acid.

Physicochemical and Crystallographic Data

Quantitative data for (S)-2-Aminobutanamide hydrochloride and its (R)-enantiomer are well-documented.

Table 2.1: Physicochemical Properties of 2-Aminobutanamide Hydrochloride Isomers

| Property | (S)-(+)-2-Aminobutanamide hydrochloride | (R)-(-)-2-Aminobutanamide hydrochloride |

| CAS Number | 7682-20-4 | 103765-03-3 |

| Molecular Formula | C4H11ClN2O | C4H11ClN2O |

| Molecular Weight | 138.60 g/mol | 138.60 g/mol |

| Appearance | White to almost white crystalline powder | Solid |

| Melting Point | 259-263 °C | 258-262 °C |

| Optical Activity | [α]22/D +24°, c = 1 in H2O | Not specified in search results |

| Assay | 97% | 96% |

Table 2.2: Crystallographic Data for (R)-2-Aminobutanamide Hydrochloride

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 (no. 19) |

| a | 4.9699(1) Å |

| b | 7.5867(2) Å |

| c | 17.3719(4) Å |

| V | 655.01(3) ų |

| Z | 4 |

| Temperature | 200 K |

Source:[4]

Experimental Protocols for Synthesis

Several methods for the synthesis of (S)-2-Aminobutanamide hydrochloride have been patented. Below are detailed protocols based on these sources.

Protocol 1: Synthesis from L-2-Aminobutyric Acid

This method involves the esterification of L-2-aminobutyric acid followed by ammonolysis.

-

Step 1: Esterification

-

To a 1L four-necked flask, add 50g (0.48 mol) of L-2-aminobutyric acid and 250 ml of methanol.

-

At 20-40°C, slowly add 70g (0.59 mol) of thionyl chloride dropwise.

-

Maintain the temperature for 2 hours until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to a volume of approximately 150 ml. The resulting solution is used directly in the next step.[5]

-

-

Step 2: Ammonolysis

-

Cool the 150 ml solution from Step 1 to 0-10°C in a 1L four-necked flask.

-

Bubble ammonia gas through the solution to adjust the pH to 7-8.

-

Maintain the pH for 30 minutes, then stop the ammonia flow.

-

Filter the resulting mixture and rinse the filter cake with methanol.

-

The combined filtrate contains the desired product.

-

Protocol 2: Synthesis via Racemic Mixture Resolution

This method involves the synthesis of a racemic mixture of 2-aminobutanamide, followed by resolution using a chiral acid.

-

Step 1: Ammoniation of Methyl 2-bromobutyrate

-

In a 2000 ml reaction bottle, add 1350g of a 25% methanolic ammonia solution.

-

Cool the solution to below 10°C.

-

Over 2-3 hours, add 300g of methyl 2-bromobutyrate dropwise.

-

Seal the reactor, keep it warm for 1 hour, then allow it to warm to 20°C and stir for 38-42 hours.

-

Monitor the reaction until the content of methyl 2-bromobutyrate is less than 0.5%.

-

Evaporate the solvent under reduced pressure to obtain a white solid.

-

Add 750g of anhydrous isopropanol to the solid and reflux for 2 hours.

-

Cool to 10°C and filter to remove ammonium bromide.

-

Concentrate the mother liquor to obtain DL-2-aminobutanamide as an oily matter.[6]

-

-

Step 2: Resolution with L-Tartaric Acid

-

Dissolve the DL-2-aminobutanamide oily matter in 2.5-3.4 times its weight of methanol.

-

Slowly add L-tartaric acid.

-

Cool the mixture to room temperature with stirring, leading to the precipitation of the L-(+)-tartrate salt of S-2-aminobutanamide.

-

Filter and purify the salt.[6]

-

-

Step 3: Liberation and Salification

-

Treat the purified tartrate salt with a suitable base to liberate the free S-2-aminobutanamide.

-

Introduce hydrogen chloride gas into a solution of the free base to precipitate S-2-aminobutanamide hydrochloride.[6]

-

Signaling Pathways and Experimental Workflows

The primary role of (S)-2-Aminobutanamide hydrochloride is as a synthetic intermediate. Therefore, the most relevant diagrams are those illustrating the experimental workflows for its synthesis.

Caption: Workflow for the stereoselective synthesis of (S)-2-Aminobutanamide HCl.

Caption: Workflow for the synthesis of (S)-2-Aminobutanamide HCl via resolution.

Biological Activity and Applications

As established, the primary application of (S)-2-Aminobutanamide hydrochloride is as a chiral building block in the synthesis of pharmaceuticals. A novel D-aminopeptidase from Brucella sp. has been identified that shows high activity and enantioselectivity in the kinetic resolution of 2-aminobutanamide, highlighting a biocatalytic approach to producing the desired (S)-enantiomer.[7] This enzymatic method presents a promising alternative to traditional chemical resolution.[7]

Conclusion

While this compound is a molecule of interest due to its structural relationship with GABA, the current body of scientific literature lacks the in-depth experimental data required for a comprehensive technical guide. Conversely, (S)-2-Aminobutanamide hydrochloride is a well-characterized compound with established synthetic routes and a critical role in the pharmaceutical industry. The detailed protocols and data presented for this isomer underscore its importance and provide a valuable resource for researchers and professionals in drug development. The likely misidentification of the target compound in the initial query highlights the importance of precise chemical nomenclature in scientific inquiry.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Aminobutanamide | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

4-Aminobutanamide Hydrochloride: A Technical Guide to Its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Aminobutanamide hydrochloride (CAS RN: 13031-62-4). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative descriptions and outlines standardized experimental protocols for determining solubility.

Core Concepts in Solubility

This compound, also known as gabamide hydrochloride, is a derivative of gamma-aminobutyric acid (GABA).[1] Its chemical structure, featuring both an amine and an amide functional group, dictates its physicochemical properties, including solubility. The principle of "like dissolves like" is fundamental to understanding its behavior in various solvents. The polar nature of 4-aminobutanamide, enhanced by its hydrochloride salt form, suggests a strong affinity for polar solvents.[1]

Qualitative Solubility Profile

Available information indicates that this compound is highly soluble in water.[1][2] This high aqueous solubility is attributed to the ability of the amide and amino groups to form hydrogen bonds with water molecules.[1] Conversely, it is expected to be less soluble in non-polar organic solvents that cannot engage in significant hydrogen bonding.[1] The solubility of similar amide compounds often increases with a rise in temperature.[1]

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various solvents at specified temperatures. The following table summarizes the available qualitative information.

| Solvent | Solubility Description | Rationale |

| Water | Highly Soluble[1][2] | Polar solvent capable of hydrogen bonding with the solute's functional groups.[1] |

| Polar Organic Solvents | Soluble (Predicted) | Solvents like ethanol and methanol are expected to dissolve the compound due to their polar nature. |

| Non-polar Organic Solvents | Less Soluble (Predicted) | Solvents such as hexane and toluene are poor solvents for polar, salt-like compounds.[1] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a hydrophilic compound like this compound. This method, often referred to as the shake-flask method, is a standard approach in pharmaceutical development.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method for quantification)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

To remove any undissolved solid, centrifuge the sample at a high speed.

-

Filter the supernatant through a syringe filter to ensure the removal of all particulate matter.

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with the solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated by taking the dilution factor into account and is typically expressed in mg/mL, g/L, or mol/L.

-

Visualizations

The following diagrams illustrate the logical relationships in solubility and a typical experimental workflow.

References

An In-depth Technical Guide to 4-Aminobutanamide Hydrochloride: A GABA Derivative for Researchers and Drug Development Professionals

Introduction

4-Aminobutanamide hydrochloride, also known as Gabamide hydrochloride, is a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). As a structural analog of GABA, it holds potential for interacting with the GABAergic system, a key target for a wide array of therapeutics aimed at treating neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, biological activity, and the experimental methodologies used to evaluate its properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel GABAergic modulators.

Physicochemical Properties

This compound is the hydrochloride salt of 4-aminobutanamide. The presence of the amide functional group in place of the carboxylic acid in GABA alters its physicochemical properties, which may influence its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Reference |

| Molecular Formula | C4H11ClN2O | [1] |

| Molecular Weight | 138.59 g/mol | [1] |

| CAS Number | 13031-62-4 | [1] |

| Synonyms | Gabamide hydrochloride, 4-Aminobutyramide hydrochloride | [1] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is sparse, a plausible and efficient method can be adapted from established procedures for synthesizing related amide derivatives of amino acids. A common approach involves the activation of the carboxylic acid group of a protected GABA precursor followed by amidation.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a suitable starting material. This protocol is a generalized procedure adapted from the synthesis of similar compounds.

Materials:

-

N-Boc-GABA (N-(tert-butoxycarbonyl)-4-aminobutanoic acid)

-

Ethyl chloroformate or Isobutyl chloroformate

-

N-Methylmorpholine (NMM) or Triethylamine (TEA)

-

Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous solution)

-

Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Hydrochloric acid (e.g., 4 M in 1,4-dioxane or ethereal HCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) plates and appropriate developing solvents

-

Rotary evaporator

Procedure:

-

Activation of N-Boc-GABA:

-

Dissolve N-Boc-GABA (1 equivalent) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -15°C in an ice-salt or acetone/dry ice bath.

-

Add N-Methylmorpholine (1 equivalent) to the solution and stir for 5-10 minutes.

-

Slowly add ethyl chloroformate or isobutyl chloroformate (1 equivalent) dropwise, ensuring the temperature remains below -10°C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to form the mixed anhydride. Progress of the reaction can be monitored by TLC.

-

-

Amidation:

-

In a separate flask, prepare a solution of ammonia.

-

Slowly add the ammonia solution (a slight excess, e.g., 1.2 equivalents) to the cold mixed anhydride solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

-

Work-up and Purification of N-Boc-4-aminobutanamide:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-4-aminobutanamide.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

-

Deprotection and Salt Formation:

-

Dissolve the purified N-Boc-4-aminobutanamide in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.

-

Add an excess of hydrochloric acid solution (e.g., 4 M HCl in dioxane or ethereal HCl).

-

Stir the mixture at room temperature for 1-2 hours. The hydrochloride salt should precipitate out of the solution.

-

Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

4-Aminobutanamide is a known GABA receptor agonist.[2] GABA receptors are the primary targets of the inhibitory neurotransmitter GABA and are broadly classified into two main types: GABA-A and GABA-B receptors.

GABA-A Receptor Signaling Pathway

GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[3] Upon binding of an agonist like GABA or its analogue, the channel opens, leading to an influx of Cl⁻ into the neuron. This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

Caption: GABA-A Receptor Signaling Pathway.

GABA-B Receptor Signaling Pathway

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals.[4] Upon agonist binding, the receptor activates a G-protein, which in turn modulates the activity of downstream effectors, primarily adenylyl cyclase and ion channels.

Caption: GABA-B Receptor Signaling Pathway.

Quantitative Data

Table 1: Comparative Binding Affinities of GABAergic Compounds

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (µM) | Reference |

| GABA | GABA-A | [³H]Muscimol Binding | - | 2.94 - 15.4 | [5][6] |

| Muscimol | GABA-A | [³H]Muscimol Binding | - | 2.04 - 10.9 | [5][6] |

| Bicuculline | GABA-A | [³H]GABA Displacement | - | 3.3 - 16.7 | [1][6] |

| Baclofen | GABA-B | [³H]Baclofen Binding | 130 | - | [7] |

| 4-Aminobutanamide HCl | GABA-A / GABA-B | Data not available | Data not available |

Note: The presented values are for comparative purposes and were obtained under various experimental conditions. Direct comparison requires standardized assays.

Table 2: Comparative Pharmacokinetic Parameters

| Compound | Administration Route | Half-life (t½) | Bioavailability | Key Findings | Reference |

| GABA | Oral (Human) | ~5 hours | Low (does not readily cross the blood-brain barrier) | Rapidly absorbed. | [8] |

| 4-Aminobutanamide HCl | Data not available | Data not available | Data not available |

Note: The pharmacokinetic properties of this compound are expected to differ from GABA due to structural modifications.

Experimental Evaluation Workflow

The biological evaluation of a novel GABA derivative like this compound typically follows a multi-step process, from in vitro characterization to in vivo efficacy studies.

Caption: Proposed Experimental Workflow.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity (Ki or IC50) of this compound for the GABA-A receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Rat or mouse whole brain tissue

-

[³H]Muscimol or [³H]GABA (radioligand)

-

Unlabeled GABA (for defining non-specific binding)

-

This compound (test compound)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Centrifuge capable of high speeds (e.g., >20,000 x g)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rodent brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh buffer and centrifuging again. Repeat this wash step at least twice to remove endogenous GABA.

-

Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: Tris-HCl buffer, a fixed concentration of [³H]Muscimol (typically at or below its Kd), and the membrane preparation.

-

Non-specific Binding: Same as total binding, but with the addition of a high concentration of unlabeled GABA (e.g., 100 µM).

-

Competitive Binding: Same as total binding, but with varying concentrations of this compound.

-

-

Incubate the tubes at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Termination and Measurement:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound represents a simple yet potentially valuable derivative of GABA for neuropharmacological research. Its structural similarity to GABA suggests activity at GABA receptors, which is supported by existing literature. However, a significant gap exists in the public domain regarding its specific quantitative pharmacological and pharmacokinetic properties. The methodologies and workflows outlined in this guide provide a framework for the systematic evaluation of this compound and other novel GABAergic compounds. Further research is warranted to fully elucidate the therapeutic potential of this molecule.

References

- 1. sophion.com [sophion.com]

- 2. Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of 4-Aminobutanamide: A Technical Guide to Investigating its Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract